molecular formula C22H21BrN2O3 B250750 4-bromo-N-[4-(butanoylamino)phenyl]-3-methoxynaphthalene-2-carboxamide

4-bromo-N-[4-(butanoylamino)phenyl]-3-methoxynaphthalene-2-carboxamide

Cat. No.: B250750
M. Wt: 441.3 g/mol
InChI Key: MRMJKZWMZRWDQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-[4-(butanoylamino)phenyl]-3-methoxynaphthalene-2-carboxamide, also known as BRD0705, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. This compound has been found to inhibit the activity of a protein called bromodomain-containing protein 4 (BRD4), which plays a critical role in cancer cell growth and survival. In

Mechanism of Action

BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which play a critical role in the regulation of gene expression. BRD4 binds to acetylated histones, which are important for the activation of gene transcription. In cancer cells, BRD4 is often overexpressed, leading to increased gene expression and cell proliferation. 4-bromo-N-[4-(butanoylamino)phenyl]-3-methoxynaphthalene-2-carboxamide inhibits the activity of BRD4 by binding to its bromodomain, preventing it from binding to acetylated histones and activating gene transcription. This leads to a reduction in gene expression and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on cancer cell growth and survival in preclinical studies. The compound has been tested in various cancer cell lines, including leukemia, lymphoma, and solid tumors, and it has shown promising results in inducing cancer cell death. This compound has also been shown to have anti-inflammatory effects, which may be beneficial for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

4-bromo-N-[4-(butanoylamino)phenyl]-3-methoxynaphthalene-2-carboxamide has several advantages for lab experiments, including its potent inhibitory effects on cancer cell growth and survival, its specificity for BRD4, and its ability to induce cancer cell death. However, the compound also has some limitations, including its low solubility in aqueous solutions, which may limit its use in in vivo studies. In addition, the compound may have off-target effects on other proteins, which may complicate its use in some experiments.

Future Directions

There are several future directions for research on 4-bromo-N-[4-(butanoylamino)phenyl]-3-methoxynaphthalene-2-carboxamide. One potential direction is to explore its therapeutic potential in combination with other cancer treatments, such as chemotherapy or immunotherapy. Another direction is to investigate its effects on other diseases, such as inflammatory or autoimmune diseases. Additionally, further studies are needed to understand the pharmacokinetics and pharmacodynamics of this compound, which will be important for its development as a therapeutic agent.

Synthesis Methods

The synthesis of 4-bromo-N-[4-(butanoylamino)phenyl]-3-methoxynaphthalene-2-carboxamide involves several steps, including the reaction of 4-bromo-3-methoxynaphthalene-2-carboxylic acid with butanoyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminophenylboronic acid to form the corresponding boronic acid, which is then coupled with 3-methoxyaniline in the presence of a palladium catalyst to form the final product. The synthesis of this compound has been reported in several scientific publications, and the compound has been synthesized using various methods.

Scientific Research Applications

4-bromo-N-[4-(butanoylamino)phenyl]-3-methoxynaphthalene-2-carboxamide has been studied for its potential therapeutic applications in cancer treatment. The compound has been found to inhibit the activity of BRD4, which is a key regulator of gene expression in cancer cells. Inhibition of BRD4 activity has been shown to reduce the growth and survival of cancer cells, making it a promising target for cancer therapy. This compound has been tested in preclinical studies in various cancer cell lines, and it has shown promising results in inhibiting cancer cell growth and inducing cancer cell death.

Properties

Molecular Formula

C22H21BrN2O3

Molecular Weight

441.3 g/mol

IUPAC Name

4-bromo-N-[4-(butanoylamino)phenyl]-3-methoxynaphthalene-2-carboxamide

InChI

InChI=1S/C22H21BrN2O3/c1-3-6-19(26)24-15-9-11-16(12-10-15)25-22(27)18-13-14-7-4-5-8-17(14)20(23)21(18)28-2/h4-5,7-13H,3,6H2,1-2H3,(H,24,26)(H,25,27)

InChI Key

MRMJKZWMZRWDQU-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2OC)Br

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.